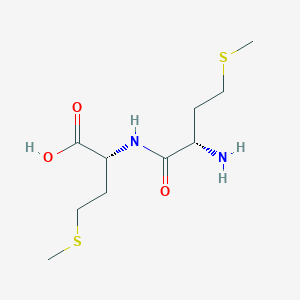

H-Met-D-Met-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Met-D-Met-OH is a useful research compound. Its molecular formula is C10H20N2O3S2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

Role in Animal Nutrition

H-Met-D-Met-OH is primarily recognized for its role as a dietary supplement in livestock nutrition. Methionine is an essential amino acid that plays a critical role in protein synthesis and metabolism. Its hydroxy analogues, such as this compound, are utilized to enhance the nutritional quality of animal feed, particularly in poultry and swine production. Studies have shown that supplementation with methionine and its analogues can improve growth rates, feed efficiency, and overall health in livestock .

Case Study: Milk Protein Synthesis

Research has demonstrated that the inclusion of D-methionine (D-Met) and its precursor 2-hydroxy-4-methylthiobutanoic acid (HMBi) stimulates milk protein synthesis in bovine mammary epithelial cells (MAC-T). The study observed significant alterations in metabolic pathways linked to protein synthesis, indicating that this compound could enhance dairy production efficiency .

Clinical Applications

Biomarker for Oxidative Stress

this compound has been investigated as a potential biomarker for oxidative stress in clinical settings. The oxidation of methionine residues in serum proteins has been linked to various diseases, including diabetes. Advanced mass spectrometry techniques have been employed to quantify oxidized methionine residues, providing insights into the oxidative status of patients and their potential risk factors . This application underscores the relevance of this compound in clinical diagnostics.

Case Study: Diabetes Research

In a study focusing on diabetic patients, specific methionine residues exhibited increased oxidation levels, correlating with disease severity. The ability to measure these changes using this compound as a reference compound may facilitate early diagnosis and monitoring of oxidative stress-related conditions .

Biochemical Research

Synthesis and Mechanistic Studies

The synthesis of this compound is critical for exploring its biochemical pathways and mechanisms of action. Research indicates that methionine derivatives can influence various physiological processes, including hormone secretion and metabolic regulation. The compound's interaction with cellular transport mechanisms, particularly the L-type amino acid transporter (LAT1), is of significant interest in cancer research .

Case Study: Chemogenetic Tools

Recent advancements have utilized D-amino acid oxidase (DAAO) as a chemogenetic tool to study the effects of D-methionine on intracellular hydrogen peroxide production. This approach allows researchers to manipulate oxidative signaling pathways with high spatial and temporal precision, offering new insights into redox biology .

Summary Table of Applications

Eigenschaften

Molekularformel |

C10H20N2O3S2 |

|---|---|

Molekulargewicht |

280.4 g/mol |

IUPAC-Name |

(2R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8+/m0/s1 |

InChI-Schlüssel |

ZYTPOUNUXRBYGW-JGVFFNPUSA-N |

Isomerische SMILES |

CSCC[C@@H](C(=O)N[C@H](CCSC)C(=O)O)N |

Kanonische SMILES |

CSCCC(C(=O)NC(CCSC)C(=O)O)N |

Sequenz |

MM |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.